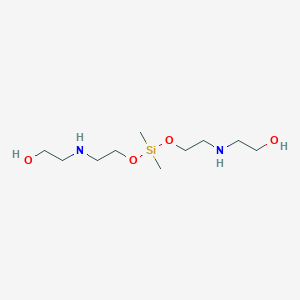
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is a complex organosilicon compound It is characterized by the presence of silicon, oxygen, nitrogen, and carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol involves its interaction with molecular targets through various pathways. The compound can form bonds with other molecules, leading to changes in their structure and function. These interactions are mediated by the compound’s functional groups and the specific conditions under which it is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
Uniqueness
7,7-Dimethyl-6,8-dioxa-3,11-diaza-7-silatridecane-1,13-diol is unique due to its specific combination of silicon, oxygen, nitrogen, and carbon atoms, which imparts distinct chemical properties
Propriétés
Numéro CAS |
89865-12-3 |
|---|---|
Formule moléculaire |
C10H26N2O4Si |
Poids moléculaire |
266.41 g/mol |
Nom IUPAC |
2-[2-[2-(2-hydroxyethylamino)ethoxy-dimethylsilyl]oxyethylamino]ethanol |
InChI |
InChI=1S/C10H26N2O4Si/c1-17(2,15-9-5-11-3-7-13)16-10-6-12-4-8-14/h11-14H,3-10H2,1-2H3 |
Clé InChI |
JSNGCKMXULFNBJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(OCCNCCO)OCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


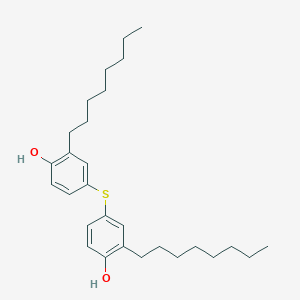
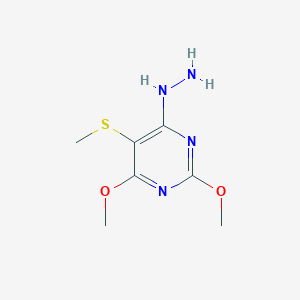
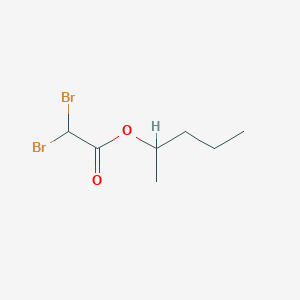
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)
![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)

![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
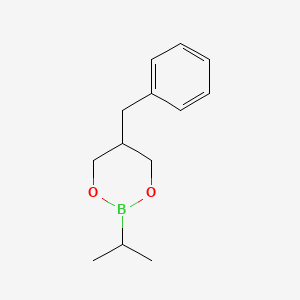
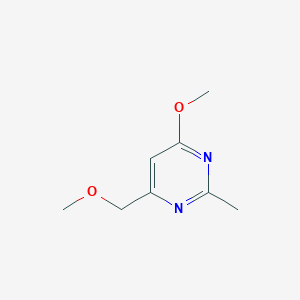
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)
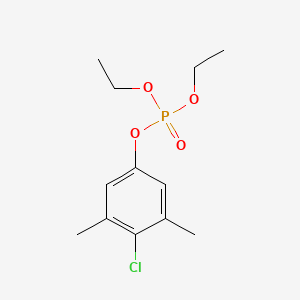
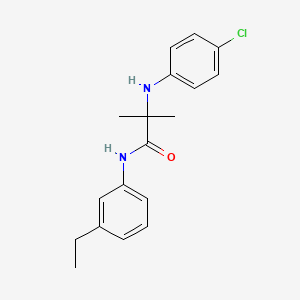
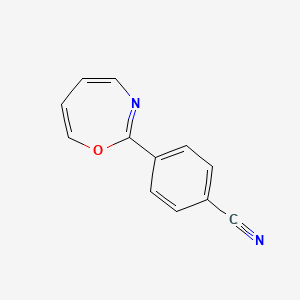
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
